molecular formula C6H4BrF2N B1504884 3-Bromo-2,5-difluoroaniline CAS No. 1269232-99-6

3-Bromo-2,5-difluoroaniline

Cat. No. B1504884
CAS RN: 1269232-99-6
M. Wt: 208 g/mol
InChI Key: JBGGFYZUDGDHMN-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N and a molecular weight of 208 . It is a crystalline solid in form and white in color .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluoroaniline consists of a bromine atom and two fluorine atoms attached to a benzene ring, which also has an amine group . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 .


Physical And Chemical Properties Analysis

3-Bromo-2,5-difluoroaniline has a predicted boiling point of 228.6±35.0 °C and a predicted density of 1.788±0.06 g/cm3 . It is recommended to be stored at 2-8°C, protected from light . The compound is a crystalline solid in form and white in color .

Scientific Research Applications

1. Nephrotoxicity Studies

The study of haloanilines, including compounds similar to 3-Bromo-2,5-difluoroaniline, has been significant in nephrotoxicity research. These compounds, commonly used in the manufacture of pesticides, dyes, and drugs, have been studied for their effects on renal cortical slices. Among them, certain dihaloanilines have demonstrated potent nephrotoxic effects, with bromo and iodo substitutions showing the greatest nephrotoxic potential (Hong, Anestis, Henderson, & Rankin, 2000).

2. Synthesis of Heterocycles and Aliphatic Compounds

3-Bromo-2,5-difluoroaniline is an important building block in the synthesis of various chemical structures. For instance, its analogs have been used to create a range of trifluoromethylated heterocycles, demonstrating its versatility in chemical synthesis. This aligns with the broader use of bromoanilines in forming complex organic compounds (Lui, Marhold, & Rock, 1998).

3. Catalysis in Drug Discovery

Compounds structurally similar to 3-Bromo-2,5-difluoroaniline have been used in palladium-catalyzed reactions. These reactions are crucial in drug discovery and development, providing a practical application route. The process involves gem-difluoroallylation of organoborons, showcasing the compound's potential in medicinal chemistry (Min, Yin, Feng, Guo, & Zhang, 2014).

4. Applications in Spectroscopy and Optical Studies

Studies on compounds similar to 3-Bromo-2,5-difluoroaniline, such as 5-Bromo-2-(trifluoromethyl)pyridine, have contributed to advances in spectroscopy. These studies include Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the understanding of chemical structures and interactions at a molecular level (Vural & Kara, 2017).

Safety and Hazards

3-Bromo-2,5-difluoroaniline is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-bromo-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGFYZUDGDHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679589
Record name 3-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-difluoroaniline

CAS RN

1269232-99-6
Record name 3-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-2,5-difluorobenzene (4 g, 14.7 mmol), benzophenone imine (2.6 mL, 15.5 mmol), sodium tert-butoxide (2.1 g, 22.1 mmol), (S)-BINAP (1.4 g, 2.2 mmol), in toluene (15 mL) was sparged with Argon and charged with Pd2(dba)3 (0.67 g, 0.74 mmol). The reaction was then sealed and irradiated at 100° C. for 30 minutes in a microwave reactor. The reaction mixture was diluted with Et2O and stirred for 2 hours with a palladium scavenger (Siliabond DMT). The mixture was filtered through a plug of Celite and the collected filtrate was partitioned between diethyl ether and water, and the resulting layers separated. The organic portion was washed with water, brine, dried (MgSO4), and concentrated to afford a brown red solid. The solid was dissolved in THF (40 mL) and treated with aqueous 6.0 N HCl solution (25 ml, 150 mmol). The reaction was stirred for 1.5 hours at room temperature was partitioned between water and Et2O. The layers were separated and the aqueous portion was brought to a pH of 9 with aqueous 1.0 M NaOH solution. The basic aqueous layer was extracted diethyl ether (3×30 mL) the combined diethyl ether layers were washed with aqueous 1.0 M NaOH solution, water, brine, dried (MgSO4), concentrated. Purification by flash chromatography (SiO2, 0-10% EtOAc in heptane) afforded 3-bromo-2,5-difluoroaniline (1.7 g, 8.2 mmol, 56%, trace benzophenone) as an orange solid: 1H NMR (400 MHz, CDCl3) δ 3.93 (br s, 2H) 6.43 (m, 1H) 6.62 (m, 1H).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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